N-(2-Ethynylpyridin-4-yl)acetamide
Description
N-(2-Ethynylpyridin-4-yl)acetamide is a pyridine-based acetamide derivative featuring an ethynyl (C≡CH) substituent at the 2-position of the pyridine ring. The compound’s structural characterization likely employs crystallographic methods, as inferred from the widespread use of SHELX programs in small-molecule refinement .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-(2-ethynylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-3-8-6-9(4-5-10-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) |
InChI Key |
UVNUVVPJCGDYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylpyridin-4-yl)acetamide typically involves the reaction of 2-ethynylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{2-Ethynylpyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethynylpyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction may produce saturated derivatives .
Scientific Research Applications
N-(2-Ethynylpyridin-4-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-Ethynylpyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group and pyridine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine Acetamides with Halogen Substituents
Example Compound : N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0)
- Structure : Chlorine substituent at the 4-position of the pyridine ring.
- Molecular Formula : C₇H₇ClN₂O.
- Chlorine’s electron-withdrawing effect may alter the pyridine ring’s electronic properties, affecting reactivity in nucleophilic substitution reactions .
Example Compound : N-(3-chloro-4-hydroxyphenyl)acetamide
- Key Differences :
Pyridine Acetamides with Oxygen-containing Substituents
Example Compound : N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide
- Structure : Ethynyl group modified with a trimethylsilyl (TMS) protecting group at the 5-position of pyridine.
- Key Differences :
Example Compound : N-(2-Hydroxypyridin-3-yl)acetamide
- Structure : Hydroxyl group at the 2-position of pyridine.
- Key Differences: Hydroxyl groups enable hydrogen bonding, improving crystallinity and aqueous solubility.
Acetamides with Sulfur-containing Substituents
Example Compound : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Sulfanyl (-S-) linkage to a pyrimidine ring.
- Key Differences :
Example Compound: 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide
- Structure : Thiol (-SH) group on the acetamide backbone.
- Key Differences: Thiols participate in redox reactions and metal coordination, unlike ethynyl groups.
Acetamides with Heterocyclic Cores Beyond Pyridine
Example Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structure : Benzothiazole core with trifluoromethyl and phenyl groups.
- Key Differences :
Example Compound : N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide
- Structure : Pyrazole ring linked to the phenyl group.
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
N-(2-Ethynylpyridin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethynyl group and an acetamide functional group. The molecular formula is CHNO, with a molecular weight of approximately 175.19 g/mol. The presence of the ethynyl group introduces unsaturation, enhancing the compound's reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and proteins involved in various biological pathways. The ethynyl group and the pyridine ring are crucial for binding affinity and selectivity toward these targets.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Structure-Activity Relationship (SAR)
The position of substituents on the pyridine ring significantly influences the compound's biological activity. Variations in the ethynyl group's position can lead to differences in binding affinity and overall efficacy compared to similar compounds. For example:
| Compound | Position of Ethynyl Group | Biological Activity |
|---|---|---|
| This compound | 4 | Antimicrobial, Anticancer |
| N-(3-Ethynylpyridin-4-yl)acetamide | 3 | Moderate Antimicrobial |
| N-(5-Ethynylpyridin-4-yl)acetamide | 5 | Reduced Activity |
This table illustrates how positional specificity can lead to variations in biological effects, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL depending on the strain tested.
- Anticancer Effects :
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
